2,5-Dimethylphenyl Moiety Enables GPR40 Full Agonism
In a comprehensive SAR study of 2-(disubstituted phenyl)-indole-5-propanoic acid derivatives, the compound bearing the 2,5-dimethylphenyl substituent (compound 4o) was identified as a GPR40 full agonist that activated both Gq and Gs signaling pathways, distinguishing it from partial agonists that only activate Gq [1]. Compound 4o demonstrated glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide 1 (GLP-1) secretory effects in vitro. In vivo, 4o significantly improved glycemic control in both C57BL/6J and db/db diabetic mice and increased plasma-active GLP-1 in C57BL/6J mice [1]. By contrast, the 4-fluoro-2-methylphenyl analog (4k) was also a full agonist but exhibited a different pharmacological profile, and other substitution patterns tested in the series yielded only partial agonists or inactive compounds. While the target compound is the free acid precursor rather than the indole-5-propanoic acid derivative itself, the 2,5-dimethylphenyl moiety is the critical pharmacophoric element retained during synthesis of GPR40-targeting compounds [1].
Other substitution patterns: partial or inactive
| Evidence Dimension | GPR40 agonist functional activity and signaling pathway engagement |
|---|---|
| Target Compound Data | Compound 4o (2,5-dimethylphenyl-indole-propanoic acid): GPR40 full agonist; activates Gq + Gs pathways; significant glycemic control improvement in C57BL/6J and db/db mice; increased plasma-active GLP-1 [1]. |
| Comparator Or Baseline | Compound 4k (4-fluoro-2-methylphenyl-indole-propanoic acid): GPR40 full agonist but distinct pharmacological profile. Other substitution patterns in the series: partial agonists (Gq only) or inactive [1]. |
| Quantified Difference | Only the 2,5-dimethylphenyl and 4-fluoro-2-methylphenyl analogs achieved full GPR40 agonism with dual Gq/Gs pathway activation; all other substitution patterns failed to achieve full agonism [1]. |
| Conditions | In vitro: GPR40-expressing cell lines, luminometric analysis. In vivo: C57BL/6J and db/db mouse models of type 2 diabetes. |
Why This Matters
For procurement decisions in GPR40-targeted drug discovery, the 2,5-dimethylphenyl-substituted building block is directly validated as the pharmacophoric entry point to a clinically relevant full-agonist phenotype, whereas alternative substitution patterns are not.
- [1] Zhao X, Yoon DO, Yoo J, Park HJ. Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. J Med Chem. 2021; ChEMBL Document CHEMBL4808171. Available at: https://www.ebi.ac.uk/chembl/explore/document/CHEMBL4808171. View Source
